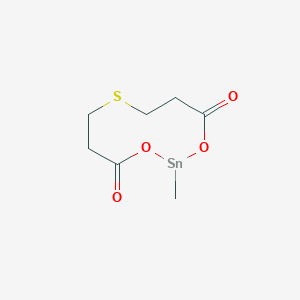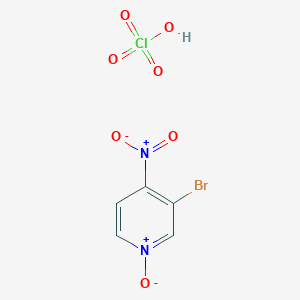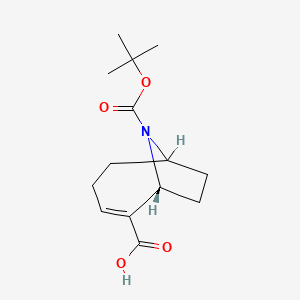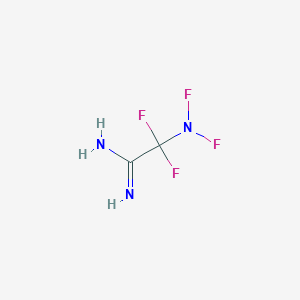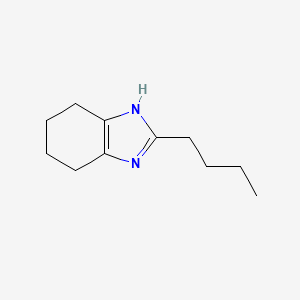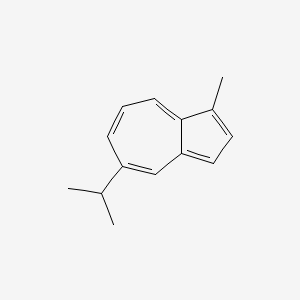
Azulene, 1-methyl-5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an isomer of naphthalene and is characterized by its bicyclic structure, consisting of a fused cyclopentadiene and cycloheptatriene ring system . Azulene derivatives, including guaiazulene, are found in nature as components of various plants and mushrooms, such as Matricaria chamomilla and Artemisia absinthium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 1-methyl-5-(1-methylethyl)-, involves several methods. One efficient route is the annulation of cyclopentadiene with unsaturated C5 synthons . Another method involves the reaction of indane with ethyl diazoacetate, followed by a series of steps to form the azulene structure . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of azulene derivatives often involves the extraction from natural sources, such as essential oils of plants like chamomile and yarrow. The extraction process includes steam distillation, followed by purification steps to isolate the desired azulene compound .
Analyse Des Réactions Chimiques
Types of Reactions
Azulene, 1-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced azulene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where azulene reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted azulene derivatives, which have applications in different fields .
Applications De Recherche Scientifique
Azulene, 1-methyl-5-(1-methylethyl)-, has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chromophore in dye chemistry.
Biology: Studied for its anti-inflammatory, antibacterial, and antifungal properties.
Medicine: Investigated for its potential use in treating peptic ulcers, leukemia, and HIV-1.
Industry: Utilized in the development of optoelectronic devices due to its unique fluorescence properties.
Mécanisme D'action
The mechanism of action of azulene, 1-methyl-5-(1-methylethyl)-, involves several pathways:
Inhibition of Cyclooxygenase-2 (COX-2): This enzyme is involved in the biosynthesis of prostaglandins, which are key mediators of inflammation.
Regulation of Cytokine Secretion: Azulene can modulate the secretion of cytokines, proteins that play a significant role in immune response.
Comparaison Avec Des Composés Similaires
Azulene, 1-methyl-5-(1-methylethyl)-, can be compared with other similar compounds such as:
Naphthalene: An isomer of azulene, naphthalene is colorless, whereas azulene is blue.
Vetivazulene: A derivative of azulene found in vetiver oil, characterized by its distinct structure and properties.
Chamazulene: Another azulene derivative found in chamomile, known for its anti-inflammatory properties.
These compounds share similar structures but differ in their physical properties and specific applications, highlighting the uniqueness of azulene, 1-methyl-5-(1-methylethyl)- .
Propriétés
Numéro CAS |
113540-51-5 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-methyl-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-5-4-6-14-11(3)7-8-13(14)9-12/h4-10H,1-3H3 |
Clé InChI |
WMTFUXVIGMHHKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2C1=CC=CC(=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


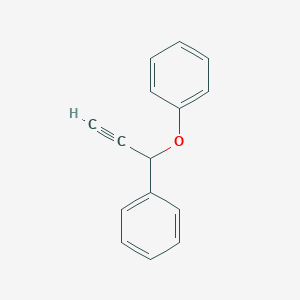
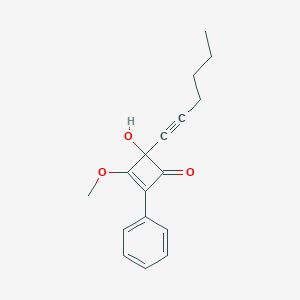
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
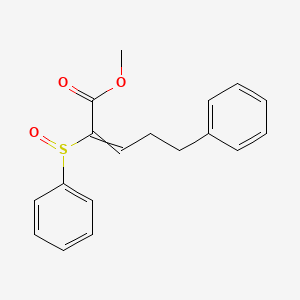
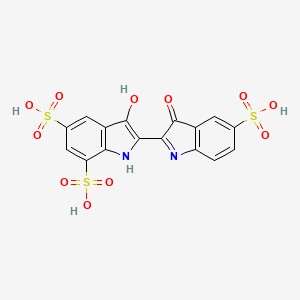

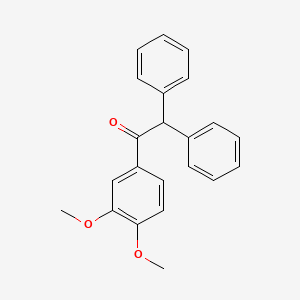

![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
